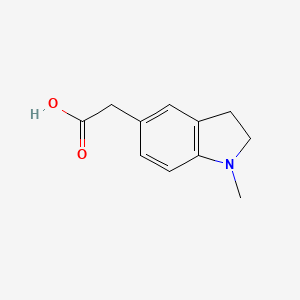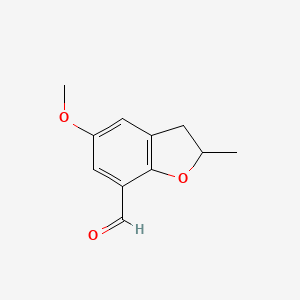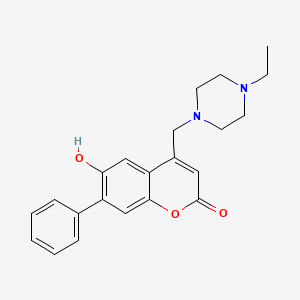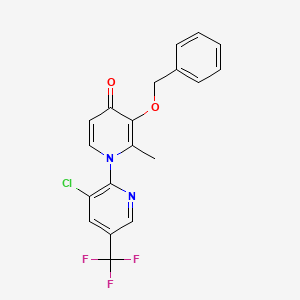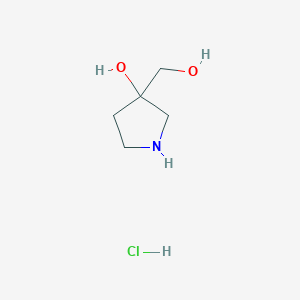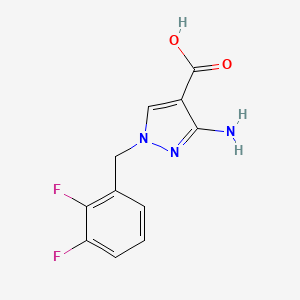![molecular formula C21H18F2N6O2 B2670526 2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide CAS No. 1251574-23-8](/img/structure/B2670526.png)
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a [1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl moiety, which is a type of triazole . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles and their derivatives are typically synthesized through a variety of methods, including the reaction of amides, amines, carbonyls, azides, and alkynes .Applications De Recherche Scientifique
Radioligand Development
The compound DPA-714, which shares structural similarity with the queried compound, has been developed as a selective ligand of the translocator protein (18 kDa). This compound, due to the inclusion of a fluorine atom, is suitable for labeling with fluorine-18 and thus can be used in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Potential Anti-Asthma Agents
Compounds in the class of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related, have been identified as mediator release inhibitors, suggesting potential application as anti-asthma agents (Medwid et al., 1990).
Probes for A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar to the compound , have been shown to be potent and selective antagonists for the human A2A adenosine receptor. These compounds have been developed as pharmacological probes for studying the A2A adenosine receptor (Kumar et al., 2011).
Amplifiers of Phleomycin
Certain derivatives of triazolo[4,3-a]pyrimidine, including those structurally similar to the requested compound, have been identified as amplifiers of phleomycin, a type of antibiotic, against E. coli (Brown et al., 1978).
Antimicrobial Agents
The oxazolidinone analogs, which share a resemblance with the queried compound, have been studied as novel antimicrobial agents, demonstrating in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).
Antitumor and Antimicrobial Activities
Enaminones related to the compound have been used in the synthesis of substituted pyrazoles with demonstrated antitumor and antimicrobial activities (Riyadh, 2011).
Unique Mechanism of Tubulin Inhibition
Triazolopyrimidines, like the compound queried, have been explored as anticancer agents with a unique mechanism of inhibiting tubulin polymerization, distinct from that of paclitaxel or vincas (Zhang et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2/c1-12-9-14(7-8-15(12)22)25-20-24-13(2)10-18-27-28(21(31)29(18)20)11-19(30)26-17-6-4-3-5-16(17)23/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVCSAPPLHVECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670443.png)

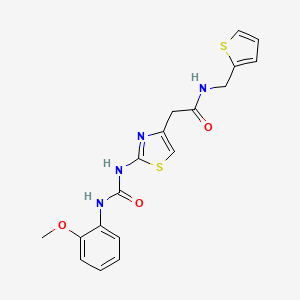
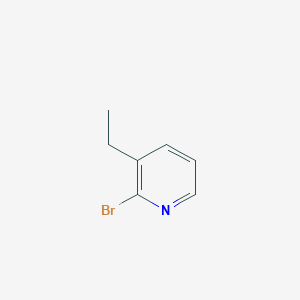
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)
![4-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2670449.png)
![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B2670453.png)
